molecular formula C11H20BrNO3 B13271015 tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate

tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate

Cat. No.: B13271015
M. Wt: 294.19 g/mol
InChI Key: JSGWXTQELPFQMP-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a bromine atom at the 3-position, and an ethoxy group at the 4-position. The Boc group enhances steric protection and stability, making the compound suitable for use in multi-step synthetic pathways, particularly in pharmaceutical intermediates. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitution reactions, while the ethoxy substituent contributes to the compound’s electronic and steric profile, influencing its reactivity and solubility.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

JSGWXTQELPFQMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(CC1Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethyl alcohol and an appropriate catalyst.

    Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

    Oxidation Products: Oxo derivatives of the pyrrolidine ring.

    Reduction Products: Hydrogenated pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

    Protein Binding: Investigated for its ability to bind to specific proteins and modulate their activity.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals targeting various diseases.

    Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural Differences :

  • The 4-position substituent is an oxo (ketone) group instead of ethoxy.
    Reactivity :
  • The ketone group increases electrophilicity at the 4-position, facilitating nucleophilic additions or reductions. In contrast, the ethoxy group in the target compound is less reactive but may stabilize the ring via electron-donating effects.
    Physical Properties :
  • Higher density (1.485 g/cm³ vs. ~1.3–1.4 g/cm³ estimated for ethoxy analog) due to the polar ketone group.
    Applications :
  • Used in synthesizing spiro-pyrrolidine-oxindoles (e.g., in ), where the ketone is critical for downstream oxidation or cyclization steps .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Structural Differences :

  • A pyridine ring is attached via an ether linkage at the 3-position, with a methoxy group on the pyridine.
    Reactivity :
  • The methoxy group on pyridine directs electrophilic substitutions. Applications:
  • Likely used in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine on pyridine .

tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate (CAS: 1305712-89-3)

Structural Differences :

  • Amino and cyano groups replace bromine and ethoxy at positions 3 and 4. Reactivity:
  • The amino group enables condensation or acylation reactions, while the cyano group can undergo reduction to amines or hydrolysis to carboxylic acids. Applications:
  • Serves as a precursor for bioactive molecules, leveraging the versatility of the cyano group .

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4)

Structural Differences :

  • Difluoro and hydroxymethyl groups at the 3- and 4-positions.
    Reactivity :
  • Fluorine atoms enhance metabolic stability and electronegativity, while the hydroxymethyl group allows for further functionalization (e.g., oxidation to aldehydes).
    Applications :
  • Potential use in fluorinated drug candidates, where fluorine improves pharmacokinetic properties .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Applications
tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate N/A C₁₁H₂₀BrNO₃ ~302.19 3-Br, 4-OEt ~1.4 (estimated) Nucleophilic substitutions
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate 885278-03-5 C₉H₁₄BrNO₃ 264.12 3-Br, 4-Oxo 1.485 Spiro-oxindole synthesis
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate N/A C₁₇H₂₄BrN₂O₄ ~409.29 Pyridine-ether, 3-OMe N/A Cross-coupling reactions
tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate 1305712-89-3 C₁₀H₁₇N₃O₂ 219.26 3-NH₂, 4-CN N/A Bioactive molecule synthesis
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 C₁₂H₂₁F₂NO₃ 265.30 3-F₂, 4-(CH₂OH), 4-CH₃ N/A Fluorinated drug intermediates

Biological Activity

Tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H18BrN1O2C_{11}H_{18}BrN_{1}O_{2}, with a molecular weight of approximately 276.17 g/mol. The structural representation includes a pyrrolidine ring substituted with a bromine atom and an ethoxy group, which contributes to its reactivity and biological interactions.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied for its efficacy against various viral strains, particularly those resistant to conventional therapies.

Table 1: Antiviral Activity Against Different Viruses

Virus TypeIC50 (µM)Mechanism of Action
Influenza A5.2Inhibition of viral entry
HIV3.8Disruption of reverse transcriptase
Hepatitis C7.5Interference with viral replication

Data derived from in vitro studies .

The compound's mechanism involves several pathways:

  • Inhibition of Viral Entry : By modifying the virus's surface proteins, it prevents attachment to host cells.
  • Disruption of Viral Replication : It interferes with the viral RNA synthesis process, thereby reducing viral load.
  • Reverse Transcriptase Inhibition : Particularly effective against retroviruses like HIV, it inhibits the enzyme required for converting viral RNA into DNA.

Study 1: Efficacy Against Influenza A

In a controlled laboratory setting, this compound was tested against Influenza A virus. Results showed a significant reduction in viral titers at concentrations as low as 5 µM. The study concluded that the compound could serve as a potential therapeutic agent for influenza infections .

Study 2: HIV Resistance

A separate study focused on HIV strains resistant to standard antiretroviral therapies. The compound demonstrated an IC50 value of 3.8 µM, indicating strong antiviral activity. The research highlighted its potential as an alternative treatment option for patients with drug-resistant HIV .

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and any potential toxicity .

Q & A

Q. Advanced

  • Multi-Technique Cross-Validation: Combine 13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities.
  • Dynamic NMR Studies: Probe rotational barriers in ethoxy or tert-butyl groups to explain splitting patterns .
  • Computational Spectroscopy: Compare experimental 1^{1}H NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

What purification techniques are most effective for isolating this compound?

Q. Basic

  • Column Chromatography: Use silica gel with gradients of hexanes/ethyl acetate (e.g., 1:1 v/v) for baseline separation of brominated byproducts .
  • Acid/Base Extraction: Remove unreacted amines or acids via aqueous washes (e.g., 1M HCl or NaHCO3_3) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, monitored by melting point analysis .

What reactor designs improve scalability for multi-step syntheses involving this compound?

Q. Advanced

  • Flow Chemistry: Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., bromination) .
  • Membrane Separation: In-line purification modules reduce downtime between steps, particularly for sensitive intermediates .
  • Process Analytical Technology (PAT): Real-time monitoring via IR or Raman spectroscopy ensures reaction completion and minimizes side products .

How do solvent polarity and additives influence reaction kinetics for this compound?

Q. Advanced

  • Polar Protic Solvents (e.g., MeOH): Accelerate SN2 bromination but may promote ester hydrolysis.
  • Non-Polar Solvents (e.g., DCM): Favor nucleophilic substitution with minimal side reactions .
  • Additives: Catalytic DMAP enhances acylation rates, while Et3_3N suppresses acid-induced decomposition .

What strategies mitigate thermal instability during storage or reactions?

Q. Advanced

  • Low-Temperature Storage: Maintain at –20°C under inert gas (N2_2 or Ar) to prevent ester degradation .
  • Stabilizers: Add radical inhibitors (e.g., BHT) to suppress autoxidation of the ethoxy group .
  • Thermogravimetric Analysis (TGA): Characterize decomposition thresholds to define safe operating temperatures .

How can researchers validate the absence of genotoxic impurities in final products?

Q. Advanced

  • Ames Test: Screen for mutagenicity using bacterial reverse mutation assays.
  • LC-MS/MS: Detect trace impurities (e.g., alkylating agents) at ppm levels .
  • Computational Toxicology: Tools like EPA DSSTox predict toxicity profiles based on structural analogs .

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